N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, also known as PSNCBAM-1, is a synthetic compound that has garnered attention for its pharmacological properties, particularly as a cannabinoid CB1 receptor allosteric antagonist. This compound is notable for its potential therapeutic applications in central nervous system disorders, where modulation of the cannabinoid system may provide beneficial effects.
The compound was identified and characterized in various research studies aimed at understanding its effects on cannabinoid receptors. Its chemical structure and properties have been documented in patents and scientific literature, highlighting its significance in medicinal chemistry and pharmacology .
N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide belongs to the class of pyridazine derivatives. It is classified as an allosteric modulator of the cannabinoid CB1 receptor, which plays a crucial role in various physiological processes including appetite regulation, pain sensation, and mood.
The synthesis of N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The following outlines a general approach based on available literature:
The synthesis may require specific reagents such as coupling agents (e.g., EDC, HOBt) and solvents (e.g., dimethylformamide, tetrahydrofuran) to facilitate the reactions. Reaction conditions such as temperature and time are critical for optimizing yields and purity .
The molecular formula for N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is CHNO, with a molecular weight of approximately 310.401 g/mol. The structure consists of a pyridazine ring substituted with a carboxamide group and linked to a pyrrolidine ring along with an isopropylphenyl substituent.
The compound's structural features can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and X-ray crystallography to confirm its conformation and stereochemistry.
N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions often require specific conditions such as controlled temperatures, catalysts, or inert atmospheres to prevent unwanted side reactions .
N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide functions primarily as an allosteric antagonist at the cannabinoid CB1 receptor. Unlike traditional antagonists that block receptor activity directly, allosteric modulators bind to sites distinct from the active site, altering receptor conformation and function.
Research indicates that this compound can reduce the functional efficacy of CB1 receptor ligands in vivo, potentially leading to hypophagic effects (reduced food intake) without the adverse effects commonly associated with direct antagonists. Its unique mechanism may offer advantages in treating conditions like obesity or metabolic disorders.
Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can be performed to evaluate stability under various conditions.
N-(2-isopropylphenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide shows promise in several research areas:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: